An In-depth Technical Guide to 5-Hydroxy-7-acetoxyflavone: Chemical Properties and Structure
An In-depth Technical Guide to 5-Hydroxy-7-acetoxyflavone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-7-acetoxyflavone is a synthetic flavonoid derivative belonging to the flavone subclass. Flavonoids are a diverse group of polyphenolic compounds widely found in nature, known for their broad spectrum of biological activities. The structural characteristics of 5-Hydroxy-7-acetoxyflavone, particularly the presence of a hydroxyl group at the 5-position and an acetoxy group at the 7-position of the A-ring, are anticipated to confer specific chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of 5-Hydroxy-7-acetoxyflavone, drawing upon available data for the compound and its structural analogs. While specific experimental data for this particular flavone is limited in publicly available literature, this guide extrapolates from the well-established chemistry and biology of the flavone nucleus to provide a robust predictive profile.
Chemical Properties and Structure
5-Hydroxy-7-acetoxyflavone is characterized by the core flavone skeleton (2-phenyl-4H-1-benzopyran-4-one) with specific substitutions on the A-ring.
Chemical Structure
The IUPAC name for this compound is 7-(acetyloxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one . The structure is depicted below:
Key Structural Features:
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Flavone Backbone: A C6-C3-C6 skeleton consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).
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5-Hydroxy Group: A hydroxyl group at position 5 of the A-ring. This group is known to form an intramolecular hydrogen bond with the carbonyl group at position 4, influencing the compound's chemical and physical properties.
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7-Acetoxy Group: An acetoxy group at position 7 of the A-ring. This group is an ester of the corresponding 7-hydroxyflavone (tectochrysin).
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2-Phenyl Group: An unsubstituted phenyl group at position 2 of the pyran ring.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₁₂O₅ | [1] |
| Molecular Weight | 296.27 g/mol | [1] |
| CAS Number | 6674-40-4 | [1] |
| Appearance | Predicted: Crystalline solid | Analogy to other flavones |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | [1] |
| pKa (predicted) | The 5-hydroxyl group is weakly acidic, with a pKa predicted to be higher than that of a typical phenol due to intramolecular hydrogen bonding. | Chemical Principles |
Spectroscopic Data (Predicted)
The following spectroscopic characteristics are predicted for 5-Hydroxy-7-acetoxyflavone based on the known data of similar flavones.
1.3.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the flavone core, the acetoxy group, and the hydroxyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| 5-OH | ~12-13 | s | Downfield shift due to intramolecular H-bonding. |
| H-3 | ~6.7 | s | Singlet characteristic of the C3 proton in flavones. |
| H-6, H-8 | ~6.4-6.8 | d | Doublets for the two protons on the A-ring. |
| H-2', H-6' | ~7.9 | m | Multiplet for the ortho protons of the B-ring. |
| H-3', H-4', H-5' | ~7.5 | m | Multiplet for the meta and para protons of the B-ring. |
| -OCOCH₃ | ~2.3 | s | Singlet for the methyl protons of the acetoxy group. |
1.3.2. 13C NMR Spectroscopy
The carbon NMR spectrum will reflect the carbon skeleton of the flavone and the substituent groups. Data for the related 5-acetoxy-7-methoxy-flavone can be used for comparison.[2]
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~163 | |
| C-3 | ~107 | |
| C-4 | ~182 | Carbonyl carbon. |
| C-4a | ~105 | |
| C-5 | ~162 | Carbon bearing the hydroxyl group. |
| C-6 | ~98 | |
| C-7 | ~165 | Carbon bearing the acetoxy group. |
| C-8 | ~93 | |
| C-8a | ~157 | |
| C-1' | ~131 | |
| C-2', C-6' | ~126 | |
| C-3', C-5' | ~129 | |
| C-4' | ~132 | |
| -C OCH₃ | ~169 | Carbonyl of the acetoxy group. |
| -COCH ₃ | ~21 | Methyl of the acetoxy group. |
1.3.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (intramolecularly H-bonded) | 3100-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=O stretch (ketone) | 1650-1660 |
| C=O stretch (ester) | 1760-1770 |
| C=C stretch (aromatic) | 1500-1600 |
| C-O stretch (ester and ether) | 1000-1300 |
1.3.4. UV-Visible Spectroscopy
Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra.[3]
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Band I: (300-400 nm) corresponds to the B-ring cinnamoyl system.
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Band II: (240-280 nm) is associated with the A-ring benzoyl system.
For 5-Hydroxy-7-acetoxyflavone, Band I is expected to be in the region of 320-350 nm, and Band II is expected around 260-280 nm. The presence of the 5-hydroxyl group typically causes a bathochromic shift of Band I.
1.3.5. Mass Spectrometry
The mass spectrum should show a molecular ion peak [M]⁺ at m/z 296. Key fragmentation patterns would likely involve the loss of the acetyl group (-42 Da) from the acetoxy substituent, leading to a prominent fragment ion at m/z 254, corresponding to the 5,7-dihydroxyflavone cation. Further fragmentation would follow typical retro-Diels-Alder (RDA) pathways characteristic of flavonoids.
Synthesis and Experimental Protocols
While a specific protocol for 5-Hydroxy-7-acetoxyflavone is not detailed in the provided search results, a general and plausible synthetic route can be outlined based on established flavonoid synthesis methods, such as the Baker-Venkataraman rearrangement or the Claisen-Schmidt condensation followed by cyclization.
Proposed Synthetic Pathway
A likely synthetic approach involves the protection of one hydroxyl group of a dihydroxyacetophenone, followed by condensation with benzaldehyde, cyclization, and finally, selective acetylation.
Caption: Proposed synthesis of 5-Hydroxy-7-acetoxyflavone.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5,7-Dihydroxyflavone (Chrysin) A common precursor for 5-Hydroxy-7-acetoxyflavone is 5,7-dihydroxyflavone (chrysin). One method for its synthesis is the Claisen-Schmidt condensation of 2,4,6-trihydroxyacetophenone with benzaldehyde to form a chalcone, followed by oxidative cyclization.
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Materials: 2,4,6-trihydroxyacetophenone, benzaldehyde, potassium hydroxide, ethanol, iodine, dimethyl sulfoxide (DMSO).
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Procedure:
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Dissolve 2,4,6-trihydroxyacetophenone and benzaldehyde in ethanol.
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Add a solution of potassium hydroxide in ethanol dropwise at a low temperature to catalyze the Claisen-Schmidt condensation, forming the corresponding chalcone.
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Isolate the chalcone intermediate.
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Reflux the chalcone in DMSO with a catalytic amount of iodine to effect oxidative cyclization to 5,7-dihydroxyflavone.
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Purify the product by recrystallization.
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Step 2: Selective Acetylation of 5,7-Dihydroxyflavone The 7-hydroxyl group is generally more reactive than the 5-hydroxyl group, which is sterically hindered and involved in intramolecular hydrogen bonding. This allows for selective acetylation at the 7-position.
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Materials: 5,7-dihydroxyflavone, acetic anhydride, pyridine.
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Procedure:
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Dissolve 5,7-dihydroxyflavone in pyridine.
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Add acetic anhydride to the solution.
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
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Filter, wash the precipitate with water, and dry.
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Purify the crude 5-Hydroxy-7-acetoxyflavone by column chromatography or recrystallization.
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Biological Activity and Signaling Pathways
Direct studies on the biological activity of 5-Hydroxy-7-acetoxyflavone are not currently available in the literature. However, the activities of structurally similar flavones provide a strong basis for predicting its potential pharmacological effects.
Predicted Biological Activities
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Anticancer Activity: Many flavones, particularly those with a 5-hydroxyl group, exhibit anticancer properties. For instance, 5-hydroxy-7-methoxyflavone has been shown to induce apoptosis in human colon carcinoma cells.[4] The presence of the 5-hydroxyl group in 5-Hydroxy-7-acetoxyflavone suggests it may also possess cytotoxic and pro-apoptotic effects against cancer cells.
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Antioxidant Activity: Flavonoids are well-known antioxidants. The phenolic hydroxyl group at the 5-position can act as a radical scavenger.
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Anti-inflammatory Activity: Flavones are known to modulate inflammatory pathways.
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Antibacterial Activity: Some hydroxyflavones have demonstrated antibacterial effects.
Potential Signaling Pathways
Based on the activity of related compounds like 5-hydroxy-7-methoxyflavone, 5-Hydroxy-7-acetoxyflavone could potentially modulate the following signaling pathway:
Caption: Predicted pro-apoptotic signaling pathway.
Conclusion
5-Hydroxy-7-acetoxyflavone is a flavone derivative with a chemical structure that suggests a range of interesting biological activities. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential pharmacological effects based on the well-documented characteristics of the flavone class of compounds. Further research is warranted to isolate or synthesize and characterize 5-Hydroxy-7-acetoxyflavone to fully elucidate its chemical and biological profile, which may reveal its potential as a therapeutic agent.
References
- 1. spectrabase.com [spectrabase.com]
- 2. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]
- 3. 5-Hydroxy-7,8-dimethoxyflavone | C17H14O5 | CID 188316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation of 5-carbomethoxymethyl-7-hydroxy-2-pentylchromone, 5-carboethoxymethyl-4',7-dihydroxyflavone and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
